molecular formula C12H15Cl2NO B1360341 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone CAS No. 20805-66-7

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone

Cat. No. B1360341
CAS RN: 20805-66-7
M. Wt: 260.16 g/mol
InChI Key: KWFNQPQHPUCUAI-UHFFFAOYSA-N
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Description

The chemical “1-{4-[bis(2-chloroethyl)amino]phenyl}ethanone”, also known as chlorambucil, is a chemotherapy medication used to treat certain types of cancer, such as chronic lymphocytic leukemia, Hodgkin’s lymphoma, and non-Hodgkin’s lymphoma . It works by interfering with the growth and spread of cancer cells in the body .


Molecular Structure Analysis

The molecular formula of “1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone” is C12H15Cl2NO . The structure includes a phenyl ring attached to an ethanone group at one end and a bis(2-chloroethyl)amino group at the other .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone” include a density of 1.2±0.1 g/cm^3, a boiling point of 397.3±37.0 °C at 760 mmHg, and a flash point of 194.1±26.5 °C . It also has a molar refractivity of 69.6±0.3 cm^3, a polar surface area of 20 Å^2, and a molar volume of 214.7±3.0 cm^3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone and related compounds have been explored for their synthesis and antimicrobial activities. A study by Wanjari (2020) investigated the synthesis and antimicrobial efficacy of a compound derived from 4-chlorophenol, which is known as an active pharmaceutical ingredient. This compound was tested against both gram-positive and gram-negative bacteria, highlighting its potential in the pharmaceutical industry, particularly in medicinal and drug research (Wanjari, 2020).

Spectral Characterisation and Theoretical Calculations

In another study, Enbaraj et al. (2021) synthesized and characterized various methanone derivatives, including those related to 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone. They conducted a detailed spectral analysis and Density Functional Theory (DFT) calculations to understand the properties of these compounds, indicating their relevance in understanding molecular interactions and properties (Enbaraj et al., 2021).

Catalytic and Antitumor Properties

The compound has also been studied for its catalytic properties and potential antitumor effects. A study by Meyer et al. (1992) on chlorambucil, a derivative of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone, explored its interaction with human alpha class glutathione S-transferases. This research provided insights into the molecular mechanisms of chlorambucil and its derivatives in cancer chemotherapy (Meyer et al., 1992).

Synthesis of Estrogen Receptor Modulators

The compound's derivatives have been evaluated for their potential as estrogen receptor modulators. Pandey et al. (2002) synthesized hydrazone derivatives and assessed their anticancer and antimicrobial activities, indicating the compound's significance in developing novel therapeutic agents (Pandey et al., 2002).

Novel Compounds and Antimicrobial Evaluation

The research extends to the synthesis of novel compounds and their antimicrobial evaluation. Vora and Vyas (2019) synthesized a series of new compounds starting from a derivative of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone and evaluated their antibacterial and antifungal activities, highlighting the compound's utility in developing new antimicrobial agents (Vora & Vyas, 2019).

properties

IUPAC Name

1-[4-[bis(2-chloroethyl)amino]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-10(16)11-2-4-12(5-3-11)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNQPQHPUCUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174905
Record name Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone

CAS RN

20805-66-7
Record name Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020805667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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